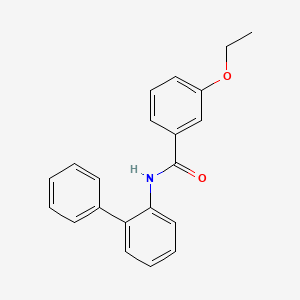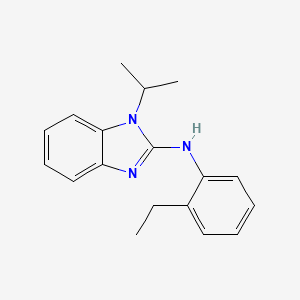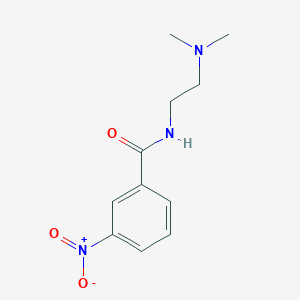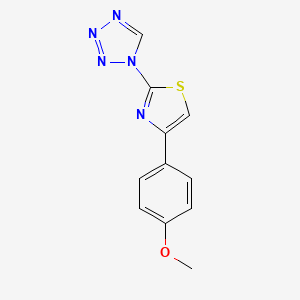![molecular formula C15H15N3O B5786563 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE](/img/structure/B5786563.png)
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is a complex organic compound that features an indole core structure substituted with a cyanide group and a pyrrolidinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions One common method involves the reaction of indole derivatives with cyanide sources under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The cyanide group can also participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-PYRROLE
- 2-(2-OXO-1-PYRROLIDINYL)ETHYL ACETATE
- N-(2-(2-OXO-1-PYRROLIDINYL)ETHYL)-N’-PHENYLTHIOUREA
Uniqueness: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-10-18(14-6-2-1-5-13(12)14)11-15(19)17-7-3-4-8-17/h1-2,5-6,10H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUWGLNNXJUVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5786489.png)




![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)


![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)

![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
